molecular formula C34H48N2O6 B1261071 Bacillaene

Bacillaene

Cat. No. B1261071
M. Wt: 580.8 g/mol
InChI Key: KDQMRYTZELJKOB-MAHROAIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacillaene is a polyene antibiotic obtained from Bacillus subtilis 168 that is active against a broad spectrum of bacteria. It is notoriously unstable. It has a role as an antimicrobial agent, an antibacterial agent and a bacterial metabolite. It is an enamine, a secondary alcohol, a polyketide, a polyene antibiotic and a monocarboxylic acid amide.

Scientific Research Applications

Decomposition Trigger Point and Biofilm Enhancement

Bacillaene, produced by Bacillus strains, is known for its instability when exposed to light, oxygen, and normal temperature. However, it plays a significant role in biofilm formation and exhibits antibiotic properties. Researchers have discovered that bacillaene accelerates self-biofilm formation in Bacillus methylotrophicus at low concentrations, highlighting its dual role as an antibiotic and a biofilm enhancer. This dual functionality serves in the self-protection of Bacillus, providing a potential avenue for stabilizing the bacillaene scaffold through chemical modification (Li et al., 2021).

Antibacterial Arsenal of Bacillus Subtilis

Bacillaene is part of the antibacterial arsenal produced by Bacillus subtilis. It acts as a defense mechanism against potentially antagonistic fungi, contributing to the survival and competitive advantage of the Bacillus species. The study emphasized the unique interaction between bacillaene-producing Bacillus strains and the fungus-growing termite symbiosis, indicating a defensive symbiotic relationship crucial for the protection of the fungus-growing termite cultivar (Um et al., 2013).

Structural Features and Biological Activity

Bacillaene, a complex polyketide/nonribosomal peptide, is synthesized by trans-acyltransferase polyketide synthetase in Bacillus species. Its intricate chemical structure and potent bioactivity make Bacillus a formidable antibiotic weapon. The compound plays a crucial role in competing with other microbes and maintaining an optimal rhizosphere environment for plant growth. This review sheds light on the structural characteristics, biological activities, biosynthetic pathways, and the competitive role of bacillaene in the survival of Bacillus (Miao et al., 2023).

Application in Natural Product Extraction

Bacillaene's unique properties make it a valuable asset in the extraction of natural products. The integration of genomic, metabolomic analyses, and bioassay-guided compound mining enables effective exploration and identification of unstable bacillaenes. This approach facilitates the discovery of new bacillaene structures and their antibacterial properties against multi-drug-resistant bacterial strains. Such innovative methodologies are crucial for harnessing the potential of bacillaene and other natural products in various applications (Li et al., 2019).

properties

Product Name

Bacillaene

Molecular Formula

C34H48N2O6

Molecular Weight

580.8 g/mol

IUPAC Name

(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid

InChI

InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21-

InChI Key

KDQMRYTZELJKOB-MAHROAIDSA-N

Isomeric SMILES

CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O

Canonical SMILES

CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O

synonyms

bacillaene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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